molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

Numéro de catalogue B1676188
Numéro CAS: 868771-57-7
Poids moléculaire: 320.37 g/mol
Clé InChI: JSYGLDMGERSRPC-RJZJGCCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Melogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that is used in the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones in the body that help to control blood sugar.



Synthesis Analysis

The synthesis of Melogliptin involves several steps, including the reaction of various organic compounds. However, the exact process is complex and typically carried out in a laboratory setting by trained chemists.



Molecular Structure Analysis

Melogliptin has a complex molecular structure that includes a pyrimidinedione nucleus. The structure is designed to effectively inhibit the DPP-4 enzyme.



Chemical Reactions Analysis

As a DPP-4 inhibitor, Melogliptin reacts with the DPP-4 enzyme in the body. This reaction results in the inhibition of the enzyme, which in turn increases the levels of incretin hormones.



Physical And Chemical Properties Analysis

Melogliptin is a solid substance at room temperature. It is soluble in water and has a molecular weight of approximately 500 g/mol.


Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Melogliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, is studied for its pharmacokinetic and pharmacodynamic profiles. Research on related compounds like evogliptin has shown that DPP-IV inhibitors exhibit a dose-dependent manner in their systemic exposure and inhibition of plasma DPP-IV activity. These inhibitors effectively sustain the inhibition of DPP-IV activity, leading to increased levels of postprandial active glucagon-like peptide-1 (GLP-1), which consequently reduces postprandial glucose levels without significantly increasing insulin levels (Gu et al., 2014).

Diabetes Mellitus Treatment

Melogliptin, like other DPP-IV inhibitors such as alogliptin, is being investigated for its efficacy in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that alogliptin can improve glycemic control in T2DM patients, both as monotherapy and in combination with other antidiabetic agents. Its use is associated with reductions in glycosylated hemoglobin A1c and fasting plasma glucose levels (Holland & Neumiller, 2014).

Cardiovascular Effects

Studies on DPP-4 inhibitors like alogliptin have indicated potential benefits on cardiovascular health. Alogliptin has been observed to impact the cardiovascular system positively or negatively, affecting major adverse cardiovascular events (MACE). It can lead to favorable changes such as improved endothelial function, reduction in inflammatory markers, and modest decreases in lipidemia and blood pressure. However, the relationship between DPP-4 inhibition and improved cardiovascular outcomes is still uncertain and under investigation (Fisman & Tenenbaum, 2015).

Diabetes Management and Molecular Targets

Melogliptin's role in diabetes management involves targeting key molecular components. Research into anti-diabetic natural compounds, including drugs like alogliptin, reveals their mechanisms involve targets such as α-glucosidase, α-amylase, DPP-4, PPAR γ, PTP1B, and GLUT4. These targets are critical in the management of type 2 diabetes mellitus, and understanding their interaction with DPP-4 inhibitors like melogliptin is essential for developing effective treatments (He, Chen, & Li, 2019).

Carotid Atherosclerosis

The effect of DPP-4 inhibitors on atherosclerosis is another area of interest. A study involving alogliptin showed its potential in attenuating the progression of carotid intima-media thickness in patients with T2DM. This suggests that melogliptin, as part of this drug class, could have similar effects in preventing or slowing down the progression of atherosclerosis in diabetic patients (Mita et al., 2015).

Safety And Hazards

Like all medications, Melogliptin has potential side effects. These can include headache, nausea, and diarrhea. It is important to take this medication as directed by a healthcare provider and to report any side effects.


Orientations Futures

Research is ongoing into the long-term effects and potential new uses for Melogliptin. This includes studies into its effectiveness in treating other conditions, such as obesity and polycystic ovary syndrome.


Please note that this information is general in nature and may not be completely accurate. Always consult with a healthcare provider or a trained chemist for more detailed and personalized information.


Propriétés

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melogliptin

CAS RN

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin
Reactant of Route 3
Reactant of Route 3
Melogliptin
Reactant of Route 4
Reactant of Route 4
Melogliptin
Reactant of Route 5
Reactant of Route 5
Melogliptin
Reactant of Route 6
Reactant of Route 6
Melogliptin

Citations

For This Compound
122
Citations
OFT BLOG - allfordrugs.com
GRC-8200, a dipeptidyl peptidase IV inhibitor (DPP-IV), is currently undergoing phase II clinical trials at Glenmark Pharmaceuticals and Merck KGaA for the treatment of type 2 diabetes. …
Number of citations: 0 www.allfordrugs.com
RN Kushwaha, W Haq, SB Katti - 2014 - dkr.cdri.res.in
… [77] A single dose of 5 mg/kg po of melogliptin inhibited maximal DPP-IV activity within one … Currently, melogliptin is in phase 3 clinical trials. Synthesis of melogliptin as illustrated in …
Number of citations: 30 dkr.cdri.res.in
R Gupta, SS Walunj, RK Tokala, KVL Parsa… - Current drug …, 2009 - ingentaconnect.com
… Melogliptin has an excellent pharmacokinetic profile with a … Oral administration of Melogliptin at a dose of 3 mg/kg/day in … In overnight fasted beagle dogs (5 mg/kg po) Melogliptin pro…
Number of citations: 146 www.ingentaconnect.com
P Sneha, CGP Doss - Life Sciences, 2016 - Elsevier
The pace of anti-diabetic drug discovery is very slow in spite of increasing rate of prevalence of Type 2 Diabetes which remains a major public health concern. Though extensive …
Number of citations: 38 www.sciencedirect.com
RN Kushwaha, W Haq, SB Katti - Chemistry & Biology, 2014 - cbijournal.com
… kg po of melogliptin inhibited maximal DPPIV activity within one hour and more than 90% … Currently, melogliptin is in phase 3 clinical trials. Synthesis of melogliptin as illustrated in …
Number of citations: 5 www.cbijournal.com
M Groves, A Domling, AJR Moreno, AR Romero… - 2020 - chemrxiv.org
… However, Melogliptin and Bisegliptin displayed higher consensus score values for PLpro suggesting a 90 possible selectivity for this target. Finally, as stated previously, scoring values …
Number of citations: 5 chemrxiv.org
G Kannan, NV Rani, V Janardhan, P Patel, C Reddy - 2013 - pesquisa.bvsalud.org
… Other gliptins, notably vildagliptin (Galvus), saxagliptin and melogliptin are advanced in clinical development. This article reviews the current evidence on the effectiveness of gliptins …
Number of citations: 3 pesquisa.bvsalud.org
J Shubrook, R Colucci, A Guo… - Clinical Medicine …, 2011 - journals.sagepub.com
… Other DPP-4 inhibitors still in development include linagliptin, dutogliptin, and melogliptin. Table 2 summarizes the current DPP-4 inhibitors in clinical trials and on the US market. This …
Number of citations: 26 journals.sagepub.com
S Pal, M Pal - Drug Discovery and Drug Development: The Indian …, 2021 - Springer
… Additionally, inhibition of plasma DPP-4 (>90%) was observed after 6 h post administration of melogliptin. The drug was well tolerated both at single ascending and multiple ascending …
Number of citations: 3 link.springer.com
R Agrawal, P Jain… - Combinatorial chemistry & …, 2012 - ingentaconnect.com
Three-dimensional pharmacophore hypothesis was established based on a set of known DPP-IV inhibitor using PharmaGist software program understanding the essential structural …
Number of citations: 13 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.